molecular formula C24H29Cl2NO6 B257353 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No. B257353
M. Wt: 498.4 g/mol
InChI Key: CDIHMNHFQYQDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been explored.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide involves its inhibition of certain enzymes, such as PKC and CDK5. PKC is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and function. By inhibiting these enzymes, this compound may have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments include its potential therapeutic effects in certain diseases and its inhibitory effects on certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide. One future direction is to further explore its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another future direction is to study its safety and efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its mechanism of action and to identify potential targets for this compound.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been achieved using different methods. One method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes. This compound has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

properties

Product Name

3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

Molecular Formula

C24H29Cl2NO6

Molecular Weight

498.4 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H29Cl2NO6/c1-5-32-22-18(25)11-16(12-19(22)26)24(28)27(14-17-7-6-8-33-17)13-15-9-20(29-2)23(31-4)21(10-15)30-3/h9-12,17H,5-8,13-14H2,1-4H3

InChI Key

CDIHMNHFQYQDLZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl

Origin of Product

United States

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